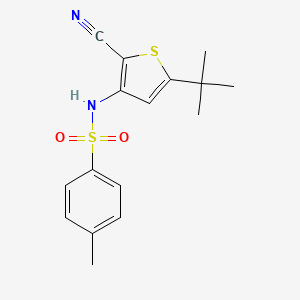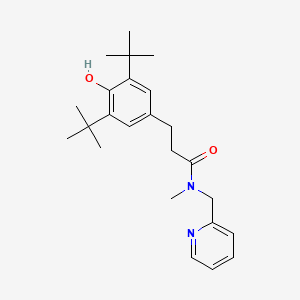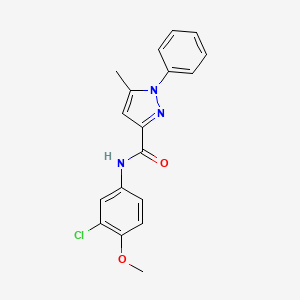
Thiophene-2-carbonitrile, 5-tert-butyl-3-(4-methylphenylsulfonylamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiophene-2-carbonitrile, 5-tert-butyl-3-(4-methylphenylsulfonylamino)- is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of thiophene-2-carbonitrile, 5-tert-butyl-3-(4-methylphenylsulfonylamino)- is not fully understood. However, it has been proposed that the compound works by inhibiting the activity of certain enzymes and proteins that are involved in the progression of various diseases, such as cancer and Alzheimer's disease.
Biochemical and Physiological Effects:
Thiophene-2-carbonitrile, 5-tert-butyl-3-(4-methylphenylsulfonylamino)- has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the replication of viruses, and reduce the production of inflammatory cytokines. The compound has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of thiophene-2-carbonitrile, 5-tert-butyl-3-(4-methylphenylsulfonylamino)- is its high potency and selectivity towards certain enzymes and proteins. This makes it a promising candidate for the development of new drugs. However, the compound has limited solubility in water, which can make it challenging to work with in certain lab experiments.
Direcciones Futuras
There are several future directions for the research on thiophene-2-carbonitrile, 5-tert-butyl-3-(4-methylphenylsulfonylamino)-. One of the main areas of focus is the development of new drugs based on the compound. Researchers are also investigating the potential of the compound in the treatment of other diseases, such as diabetes and cardiovascular disease. Additionally, there is ongoing research on improving the synthesis method of the compound to increase its yield and purity.
Conclusion:
Thiophene-2-carbonitrile, 5-tert-butyl-3-(4-methylphenylsulfonylamino)- is a chemical compound that has shown promising results in various fields of scientific research. Its potential applications in the treatment of cancer, Alzheimer's disease, and other diseases make it a valuable compound for further investigation. With ongoing research, it is possible that new drugs based on this compound will be developed in the future.
Métodos De Síntesis
The synthesis of thiophene-2-carbonitrile, 5-tert-butyl-3-(4-methylphenylsulfonylamino)- involves the reaction of 5-tert-butyl-3-(4-methylphenylsulfonylamino)-1,2,4-oxadiazole with thiophene-2-carbonitrile in the presence of a base. The reaction yields the desired compound with high purity and yield.
Aplicaciones Científicas De Investigación
Thiophene-2-carbonitrile, 5-tert-butyl-3-(4-methylphenylsulfonylamino)- has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anticancer, antiviral, and antimicrobial properties. The compound has also shown promising results in the treatment of Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-(5-tert-butyl-2-cyanothiophen-3-yl)-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S2/c1-11-5-7-12(8-6-11)22(19,20)18-13-9-15(16(2,3)4)21-14(13)10-17/h5-9,18H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKAXZYRJOIVCEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(SC(=C2)C(C)(C)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-chlorophenyl)ethyl]-2-oxo-6-phenyl-1H-pyridine-3-carboxamide](/img/structure/B7551827.png)
![2-(3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B7551841.png)
![N-[4-[2-(1,2,4-triazol-1-yl)propanoylamino]phenyl]-4-[3-(trifluoromethyl)pyrazol-1-yl]benzamide](/img/structure/B7551845.png)
![1-(2,3-Dihydroindol-1-yl)-2-[4-[3-(4-methylphenyl)-1,2-oxazole-5-carbonyl]piperazin-1-yl]ethanone](/img/structure/B7551851.png)


![N-[4-[cyclohexyl(methyl)sulfamoyl]phenyl]-2-(4-methylpyrazol-1-yl)acetamide](/img/structure/B7551875.png)

![N-(4-methylphenyl)-N-[4-[[methyl-[[2-(trifluoromethyl)phenyl]methyl]amino]methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7551887.png)
![5-[(3,5-Dichlorophenyl)sulfonylamino]-2-thiomorpholin-4-ylbenzoic acid](/img/structure/B7551892.png)
![1-[2-[4-(3,5-Dichloropyridin-2-yl)piperazine-1-carbonyl]pyrrolidin-1-yl]-2-phenylethanone](/img/structure/B7551895.png)
![N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]-2-[(5-methylthiophen-2-yl)methyl-propan-2-ylamino]acetamide](/img/structure/B7551918.png)
![4-[(3,4-dimethylphenyl)sulfonylamino]-N-[2-morpholin-4-yl-2-(oxolan-3-yl)ethyl]benzamide](/img/structure/B7551923.png)
![4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]-N-[[3-(2-morpholin-4-ylethoxy)phenyl]methyl]benzamide](/img/structure/B7551927.png)